molecular formula C8H10N2 B062042 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine CAS No. 185122-75-2

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Cat. No.: B062042
CAS No.: 185122-75-2
M. Wt: 134.18 g/mol
InChI Key: VUJXLKVRHHCKDR-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical and Antimicrobial Applications : It is used in pharmaceutical research, particularly in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Notably, it's used as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

  • Chemical Synthesis and Reactions : The compound is involved in various chemical reactions, such as reaction with nucleophiles to synthesize substituted derivatives (T. Goto et al., 1991), and intramolecular inverse electron-demand hetero–Diels–Alder/retro–Diels–Alder sequence between pyrimidines and ynamides (Morgan Donnard et al., 2017).

  • Synthesis Methods : Various methods for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine are studied, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route has a high yield potential (Zhao Xin-qi, 2007).

  • Novel Synthesis Approaches : Multicomponent condensation methods are explored for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (I. V. Dyachenko et al., 2020).

  • Biological Activities : It exhibits various biological activities, such as antiulcer and anticancer activity. Different synthesis styles, including thermal rearrangement, catalytic dehydration, and Friedlander condensation reaction, are used (Chen Li-gong, 2004).

  • Optimization of Synthesis : A new practical and efficient synthesis route has been developed, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination (J. Zhou et al., 2013).

Future Directions

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, antagonistic effects on calcium channels, and inhibitory effects on protein kinase FGFR1 . Therefore, these compounds have high practical importance and promise for future research .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXLKVRHHCKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477538
Record name 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185122-75-2
Record name 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, DMSO) δ) 8.49, 7.79, 7.36, 4.65, 3.38, 3.01-2.90, 2.55, 1.93; (MS/CI) calcd for C8H10N2+H 135.2, found 135.2.
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Synthesis routes and methods II

Procedure details

5,6-Dihydro-[1]pyrindin-7-one O-methyl-oxime (4.1 g, 25.28 mmol) and Pd/C (150 mg) were mixed in TFA and then resulting reaction mixture was hydrogenated under 50 psi for 14 hours. Filtration via celite and concentration afforded the desired title amine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.89-2.02 (m, 1H), 2.46-2.58 (m, 1H), 2.89-3.01 (m, 2H), 4.62-4.73 (m, 1H), 7.30-7.37 (m, 1H), 7.77 (d, J=7.62 Hz, 1H), 8.35-8.50 (m, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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